molecular formula C6H6FN3O B13288709 2-Fluoro-N-hydroxynicotinimidamide

2-Fluoro-N-hydroxynicotinimidamide

Cat. No.: B13288709
M. Wt: 155.13 g/mol
InChI Key: ADNYHJNVCUXQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-hydroxynicotinimidamide is a fluorinated derivative of nicotinimidamide, characterized by the presence of a fluorine atom at the 2-position of the pyridine ringThe molecular formula of this compound is C6H6FN3O, and it has a molecular weight of 155.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halides or sulfonates) at the 2-position are reacted with fluoride sources like hydrofluoric acid or tetrabutylammonium fluoride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 2-Fluoro-N-hydroxynicotinimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxynicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields oxo derivatives, while reduction of the nitro group produces amines.

Scientific Research Applications

2-Fluoro-N-hydroxynicotinimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxynicotinimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-hydroxynicotinimidamide is unique due to its specific substitution pattern and the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

2-fluoro-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H6FN3O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,8,10)

InChI Key

ADNYHJNVCUXQJU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(N=C1)F)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(N=C1)F)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.